![molecular formula C12H23N3O2 B14053868 tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate CAS No. 68076-40-4](/img/structure/B14053868.png)
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate: is an organic compound with the molecular formula C12H23N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-cyanoethyl)amino]butylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .
Medicine: It is investigated for its role in drug delivery systems and as a prodrug .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also utilized in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can modify protein structures, affecting their stability and function.
Pathways: The compound may influence metabolic pathways by altering enzyme activities.
Comparison with Similar Compounds
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of a cyanoethyl group.
tert-Butyl (2-cyanoethyl)carbamate: A closely related compound with a similar cyanoethyl group.
tert-Butyl (4-aminophenethyl)carbamate: Contains an aminophenethyl group instead of a cyanoethyl group.
Uniqueness: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is unique due to its specific cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
68076-40-4 |
|---|---|
Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanoethylamino)butyl]carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-10-5-4-8-14-9-6-7-13/h14H,4-6,8-10H2,1-3H3,(H,15,16) |
InChI Key |
YHWSTQMDXGCLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


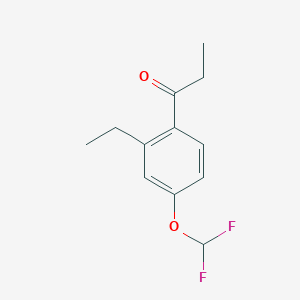
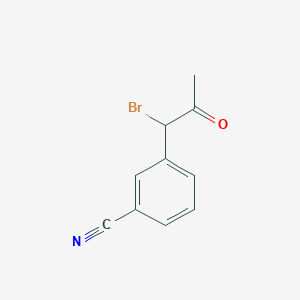
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
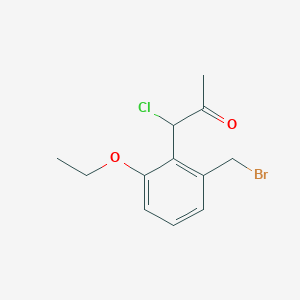
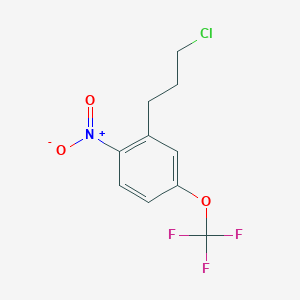
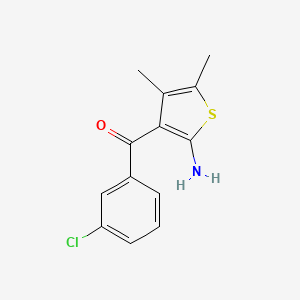




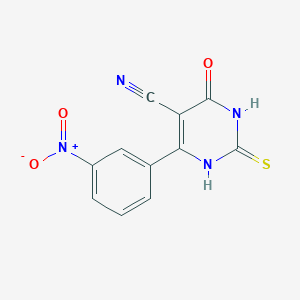
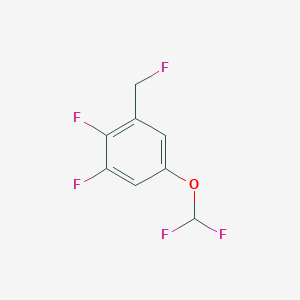
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
